molecular formula C28H29NO5 B2806218 Fmoc-l-tyr(3-tbu)-oh CAS No. 220808-32-2

Fmoc-l-tyr(3-tbu)-oh

Cat. No. B2806218
CAS RN: 220808-32-2
M. Wt: 459.542
InChI Key: UWKXHUJAUIQIGY-DEOSSOPVSA-N
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Description

“Fmoc-l-tyr(3-tbu)-oh” is a chemical compound with the IUPAC name (2S)-3-(3-tert-butyl-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It has a molecular weight of 459.54 and appears as a white powder .


Molecular Structure Analysis

The InChI code for “Fmoc-l-tyr(3-tbu)-oh” is 1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 . The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl group, and a tyrosine residue .


Physical And Chemical Properties Analysis

“Fmoc-l-tyr(3-tbu)-oh” is a white powder . The storage temperature is 0-8°C .

Scientific Research Applications

Synthesis of Peptides and Peptidomimetics

Fmoc-L-Tyr(3-tBu)-OH has been utilized extensively in the synthesis of peptides and peptidomimetics. For instance, it has been incorporated into peptides as a tyrosine surrogate to study the kinetic properties towards protein tyrosine phosphatases (PTPs) and to create peptides resistant to tyrosinase action, enhancing the understanding of PTP substrates and inhibitors (Gopishetty et al., 2008). Furthermore, research has focused on developing new protecting groups to prevent aspartimide formation during peptide synthesis, showcasing the importance of protecting group strategies in the synthesis of homogeneous aspartyl-containing peptides (Behrendt et al., 2015).

Controlled Self-Assembly and Material Science

In material science, Fmoc-L-Tyr(3-tBu)-OH has been employed in the self-assembly of modified aromatic amino acids to create well-defined morphologies such as fibers and spherical structures. This application is significant for the simple fabrication and design of novel materials, providing an important avenue for research in nanotechnology and material science (Gour et al., 2021).

Phosphorylation Studies

The chemical synthesis of O-thiophosphotyrosyl peptides using Fmoc-Tyr(PS(OBzl)2)-OH demonstrates the compound's utility in introducing phosphotyrosine residues into peptides, furthering studies in protein interactions and signaling pathways (Kitas et al., 2009). This is crucial for the development of peptide-based tools for studying tyrosine phosphorylation in cellular processes.

Hydrogel Formation

Fmoc-L-Tyr(3-tBu)-OH has also been explored in the formation of stable supramolecular hydrogels, which have potential applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth. The incorporation of graphene into peptide-based hydrogels demonstrates an innovative approach to creating hybrid materials with enhanced properties (Adhikari & Banerjee, 2011).

Safety and Hazards

The safety data for “Fmoc-l-tyr(3-tbu)-oh” is currently unavailable online .

properties

IUPAC Name

(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKXHUJAUIQIGY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-l-tyr(3-tbu)-oh

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